3,5-Dibromo-1H-indazol-7-amine
Overview
Description
3,5-Dibromo-1H-indazol-7-amine: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and an amine group at position 7 on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the following steps:
Bromination: 1H-indazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce bromine atoms at positions 3 and 5.
Amination: The dibromo-indazole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at position 7.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-1H-indazol-7-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or modify the amine group.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the indazole ring.
Reduction Products: De-brominated or modified amine derivatives.
Substitution Products: Indazole derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: 3,5-Dibromo-1H-indazol-7-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1H-indazol-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1H-Indazole: The parent compound without any substitutions.
3-Bromo-1H-indazole: A mono-brominated derivative.
5-Bromo-1H-indazole: Another mono-brominated derivative.
3,5-Dichloro-1H-indazol-7-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromo-1H-indazol-7-amine is unique due to the presence of two bromine atoms and an amine group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3,5-dibromo-2H-indazol-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPCHDWYQUGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.